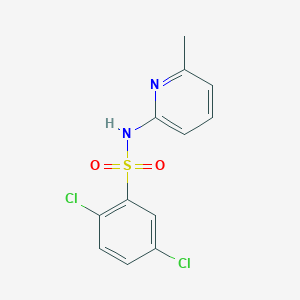
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mechanism of Action
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide activates the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other cytokines. These cytokines can then activate immune cells, such as T cells and natural killer cells, to attack tumor cells. 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has also been shown to inhibit angiogenesis, the process by which tumors form new blood vessels to support their growth.
Biochemical and Physiological Effects:
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. It can induce the production of cytokines, such as interferon-alpha and tumor necrosis factor-alpha, and can also increase the activity of natural killer cells and T cells. 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has also been shown to inhibit angiogenesis and to induce apoptosis, or programmed cell death, in tumor cells.
Advantages and Limitations for Lab Experiments
One advantage of 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide is that it has been shown to have anti-tumor activity in a variety of cancer types, making it a potentially useful treatment for a wide range of cancers. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its efficacy in different types of cancer.
Future Directions
There are several future directions for research on 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide. One area of research is to better understand its mechanism of action and how it can be optimized for use in cancer treatment. Another area of research is to explore its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Additionally, there is interest in developing new analogs of 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide that may have improved efficacy and fewer side effects.
Synthesis Methods
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide can be synthesized through a multi-step process starting with 2,5-dichlorobenzenesulfonyl chloride and 6-methyl-2-pyridinemethanol. The final step involves the reaction of the intermediate product with ammonia to form 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide.
Scientific Research Applications
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, colon, breast, and prostate cancer. 2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide works by activating the immune system and inducing the production of cytokines, which can lead to tumor cell death.
properties
Product Name |
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
|---|---|
Molecular Formula |
C12H10Cl2N2O2S |
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2,5-dichloro-N-(6-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-3-2-4-12(15-8)16-19(17,18)11-7-9(13)5-6-10(11)14/h2-7H,1H3,(H,15,16) |
InChI Key |
MBEXSWQSTRFSFD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
solubility |
47.6 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[(2,5-dibromophenyl)sulfonyl]-1H-benzotriazole](/img/structure/B273396.png)

![3-[(Mesitylsulfonyl)amino]benzoic acid](/img/structure/B273426.png)



![(3-Methoxyphenyl)[4-(2-methylphenyl)piperazino]methanone](/img/structure/B273444.png)
![1-[(5-chloro-2-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273449.png)

![1-[(4-chloro-3-methylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B273452.png)
![1-[(5-Iodo-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273453.png)
![1-[(5-Chloro-2-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B273455.png)